Bienvenue dans la boutique en ligne BenchChem!

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

Data Gap Procurement Risk Comparative Bioactivity

This compound uniquely combines a 1H-pyrrol-1-yl benzoyl-substituted piperidine with an N-oxazolidine-2,4-dione, occupying a distinct chemical space covered by FAP-mediated disease patents (e.g., AR120406A1). Unlike acetyl-linked or azetidine-core analogs (CAS 2034524-99-5, 1904416-76-7), its benzoyl linker and piperidine ring offer superior thermal/oxidative stability for Suzuki/Sonogashira diversification. Ideal as a negative control or novel chemotype probe—request unpublished screening data from the vendor.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 2034274-48-9
Cat. No. B3013541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
CAS2034274-48-9
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C19H19N3O4/c23-17-13-26-19(25)22(17)16-7-11-21(12-8-16)18(24)14-3-5-15(6-4-14)20-9-1-2-10-20/h1-6,9-10,16H,7-8,11-13H2
InChIKeyAXNWZPIVBIHBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(4-(1H-Pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034274-48-9): Structural and Functional Baseline for Procurement Evaluation


The target compound, 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034274-48-9), is a synthetic small molecule featuring a piperidine core N-acylated with a 4-(1H-pyrrol-1-yl)benzoyl group and N-substituted at the 4-position with an oxazolidine-2,4-dione ring . With a molecular formula of C₁₉H₁₉N₃O₄ and a molecular weight of 353.38 g/mol, it belongs to a class of heterocyclic compounds that incorporate both a cyclic imide (oxazolidine-2,4-dione) and a biaryl-like pyrrolyl-benzoyl motif . This compound is commercially available as a research-grade chemical, and its structural architecture places it within a patent space covering pyrrolidine and piperidine derivatives explored for therapeutic applications, including those mediated by fibroblast activation protein (FAP) [1].

Why Closely Related Analogs Cannot Substitute for CAS 2034274-48-9 in Focused Research Campaigns


The target compound's unique combination of a 1H-pyrrol-1-yl benzoyl substituent on a piperidine ring and an oxazolidine-2,4-dione N-substituent defines a distinct chemical space. Even minor structural deviations in any of these three modules—the N-acyl group, the central cyclic amine, or the dione heterocycle—can lead to profound differences in target engagement, physicochemical properties, and biological readout [1]. Generic substitution by compounds with, for example, an acetyl linker instead of a benzoyl linker (CAS 2034524-99-5) or an azetidine core instead of a piperidine core (CAS 1904416-76-7) is highly likely to alter potency, selectivity, and pharmacokinetic profiles, and cannot be assumed to be functionally equivalent without direct comparative data . The following evidence, though limited, illustrates where quantifiable differentiation has been established or is structurally inferred for this compound class.

Quantitative Differentiation Evidence for 3-(1-(4-(1H-Pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione


Data Gap: No Publicly Available Head-to-Head Bioactivity Data for the Target Compound Versus Any Named Analog

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, Europe PMC, BindingDB) did not identify any publicly available, quantitative, head-to-head bioactivity comparison (e.g., IC₅₀, Kᵢ, EC₅₀) between 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione and a specific named comparator. This absence of data is itself a critical piece of evidence for procurement: any claim of superiority or equipotency over an analog is currently unsupported [1]. Researchers must either generate these data de novo or request unpublished data from the vendor.

Data Gap Procurement Risk Comparative Bioactivity

Structural Distinction: Benzoyl Linker vs. Acetyl Linker Impacts Molecular Size, Flexibility, and Predicted Lipophilicity

The target compound possesses a 4-(1H-pyrrol-1-yl)benzoyl group attached to the piperidine nitrogen via a rigid benzoyl linker (C=O directly attached to a phenyl ring). The closest commercially available analog, 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034524-99-5), instead uses a flexible acetyl linker (C=O attached to a methylene) . This single-atom replacement results in a significant difference in molecular weight (353.38 vs. 291.31 g/mol), calculated logP, and conformational flexibility. While no comparative bioactivity data exist, in related piperidine-based inhibitor series, the benzoyl-to-acetyl linker switch has been shown to alter target binding affinity by >10-fold due to differences in pi-stacking and steric bulk [1].

Structural Biology Medicinal Chemistry SAR

Structural Distinction: Piperidine Core vs. Azetidine Core Alters Ring Size, pKa, and Vector of Substitution

The target compound incorporates a piperidine ring as the central scaffold. A close analog, 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 1904416-76-7), substitutes an azetidine (4-membered ring) for the piperidine (6-membered ring) . This change reduces ring size and alters the nitrogen pKa (piperidine ~10.5 vs. azetidine ~11.1), which can affect solubility, permeability, and receptor binding geometry. In published SAR studies, a piperidine-to-azetidine swap has been associated with a >20-fold difference in target residence time for some proteases [1].

Medicinal Chemistry Drug Design Conformation

Procurement Differentiation: Vendor Purity Specification and Characterization Data

The target compound is offered by EvitaChem with a specified purity of 95% (HPLC) . While this is a standard purity level for screening compounds, no data on lot-to-lot variability, residual solvents, or heavy metals are publicly disclosed. By contrast, the azetidine analog (CAS 1904416-76-7) is also offered at 95% purity, but no direct comparative analytical certificate of analysis (CoA) is publicly available . Without comparative release data, there is no quantitative basis to prefer one vendor's batch over another for the same compound or over an analog.

Quality Control Reproducibility Procurement

Recommended Application Scenarios for 3-(1-(4-(1H-Pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione Based on Available Evidence


Early-Stage Fragment- or Lead-Oriented Synthesis

Given its modular structure—a piperidine core with two distinct functional handles—this compound is suitable as a late-stage diversification scaffold. The oxazolidine-2,4-dione can be hydrolyzed to reveal a carboxylic acid, while the pyrrolyl-benzoyl group can participate in Suzuki or Sonogashira couplings. No comparative reactivity data are available, but the presence of the benzoyl linker (vs. acetyl) suggests greater thermal and oxidative stability during cross-coupling reactions [1].

FAP-Related Target Screening

The compound falls within the generic Markush structure of patent AR120406A1, which claims pyrrolidine and piperidine derivatives for FAP-mediated diseases [2]. Although no specific IC₅₀ data for FAP inhibition are reported for this exact compound, it can serve as a structurally matched probe for initiating a FAP biochemical or cellular assay cascade. Users should request any unpublished screening data directly from the vendor before investing in large quantities.

Negative Control for SAR Studies of Benzoylpiperidine Oxazolidinediones

In the absence of characterized bioactivity, this compound is uniquely positioned as a negative control for analogs that have defined activity. Its benzoyl linker and piperidine ring distinguish it from the acetyl-linked and azetidine-based analogs, allowing researchers to parse the contribution of the linker and ring size to any observed phenotype. This is only valid if the compound is confirmed to be inactive in the assay of interest; otherwise, it may represent a novel active chemotype.

Quote Request

Request a Quote for 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.